molecular formula C15H11Br2N3O5 B11557497 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11557497
M. Wt: 473.07 g/mol
InChI Key: PZWUQDRFXVZIMM-CNHKJKLMSA-N
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Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, hydroxyl, and nitrophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenoxy groups are believed to play a crucial role in its biological activity. For example, the nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide stands out due to its unique combination of bromine, hydroxyl, and nitrophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H11Br2N3O5

Molecular Weight

473.07 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C15H11Br2N3O5/c16-12-4-9(5-13(17)15(12)22)7-18-19-14(21)8-25-11-3-1-2-10(6-11)20(23)24/h1-7,22H,8H2,(H,19,21)/b18-7+

InChI Key

PZWUQDRFXVZIMM-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]

Origin of Product

United States

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